molecular formula C7H9BrN2O B12069110 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine

Cat. No.: B12069110
M. Wt: 217.06 g/mol
InChI Key: YGDDFXAVIPPWGS-UHFFFAOYSA-N
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Description

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine is a brominated pyridine derivative featuring an ethanamine backbone connected via an ether linkage to the pyridine ring.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(3-bromopyridin-4-yl)oxyethanamine

InChI

InChI=1S/C7H9BrN2O/c8-6-5-10-3-1-7(6)11-4-2-9/h1,3,5H,2,4,9H2

InChI Key

YGDDFXAVIPPWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCCN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine typically involves the reaction of 3-bromopyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvent such as ethanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification Steps: Including crystallization, distillation, or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride

    Substitution: Sodium azide or other nucleophiles in polar solvents

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds

    Biology: Investigated for its potential as a ligand in biochemical assays

    Materials Science: Utilized in the development of novel materials with specific electronic properties

    Industry: Employed in the synthesis of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity

    Receptor Binding: Interaction with cellular receptors can trigger or block signaling pathways

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine Core : The 3-bromo substitution at position 4 on the pyridine ring may enhance steric and electronic interactions with biological targets.
  • Primary Amine : The terminal NH2 group enables participation in covalent or ionic interactions.

Theoretical Properties :

  • Molecular Formula : C₇H₉BrN₂O
  • Molecular Weight : ~217.07 g/mol (calculated).

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Relevance Reference
2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine C₇H₉BrN₂O 217.07 (calculated) 3-Bromo-pyridinyl-4-oxy, ethanamine Likely GP4 reductive amination Hypothesized CNS ligand
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine C₈H₁₁BrN₂O 231.10 (calculated) 4-Bromo-pyridinyl-2-oxy, propanamine Not specified Unspecified (building block)
2-((1-Methyl-1H-imidazol-4-yl)ethan-1-amine C₆H₁₁N₃ 125.17 Imidazole-4-yl, ethanamine Reported procedures Histamine metabolite
2-((1-(Phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine C₁₆H₁₅N₂O₃S 331.37 Indole-4-oxy, phenylsulfonyl, ethanamine GP4 reductive amination Serotonin 5-HT6 receptor ligand
2-(tert-butoxy)ethan-1-amine C₆H₁₅NO 117.19 tert-butoxy, ethanamine Standard organic synthesis Solubility modifier in drug design

Key Differences and Implications

Substituent Position and Halogen Effects: The 3-bromo group on the pyridine ring in the target compound may confer higher lipophilicity and stronger halogen bonding compared to non-brominated analogs like 2-(tert-butoxy)ethan-1-amine .

Biological Activity :

  • Indole-linked ethanamines (e.g., compound 12) show dual activity as serotonin receptor ligands and butyrylcholinesterase inhibitors, with IC₅₀ values in the micromolar range .
  • Brominated pyridine derivatives are hypothesized to exhibit improved blood-brain barrier penetration due to increased lipophilicity.

Recommendations for Future Research :

  • Conduct molecular docking studies to predict interactions with 5-HT6 receptors.
  • Compare in vitro cholinesterase inhibition with indole-based analogs.

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